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Compound of Interest

Compound Name: Morpholin-2-ol

CAS No.: 99839-31-3

Cat. No.: B1601490 Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8]
The Morpholin-2-ol scaffold represents a specialized subclass of morpholine heterocycles,

distinct from the ubiquitous stable morpholine ring found in drugs like gefitinib or linezolid.

Chemically, the morpholin-2-ol moiety is a cyclic hemiaminal (or hemiketal), often existing in a

delicate equilibrium with its open-chain amino-ketone/aldehyde tautomer or its dehydrated

morpholin-2-one (lactone) precursor.

While unsubstituted morpholin-2-ol is chemically transient, C2- and C3-substituted derivatives

exhibit sufficient stability for isolation and have emerged as potent pharmacophores in two

distinct therapeutic areas:

CNS Modulation: As active metabolites or analogues of phenmetrazine and bupropion,

targeting monoamine transporters (DAT/NET).

Cardiometabolic Therapy: As dual-action squalene synthase inhibitors and antioxidants.

This guide analyzes the SAR of these derivatives, focusing on the stabilization of the

hemiaminal core and the modulation of biological activity through specific substituent vectors.

Chemical Stability & Scaffold Dynamics

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1601490?utm_src=pdf-interest
https://www.benchchem.com/product/b1601490?utm_src=pdf-body
https://www.benchchem.com/product/b1601490?utm_src=pdf-body
https://www.benchchem.com/product/b1601490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Before engaging in SAR, researchers must understand the "stability-activity" relationship. The

2-hydroxy group is not merely a hydrogen bond donor; it is the focal point of ring stability.

The Hemiaminal Equilibrium
The morpholin-2-ol ring is formed via the cyclization of

-amino ketones. Without steric protection, the ring opens.
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Figure 1: The dynamic equilibrium of the morpholin-2-ol scaffold. Substitution at C2 (Aryl) and

C3 (Alkyl) is required to shift the equilibrium toward the closed ring form.

Structure-Activity Relationship (SAR) Analysis
The SAR of morpholin-2-ol is divided into four critical vectors. Data below synthesizes findings

from phenmetrazine analogue studies (CNS) and benzoxazine derivative studies (Metabolic).

Vector A: The C2-Position (The Pivot Point)
Function: This carbon bears both the hydroxyl group and an aryl substituent.

The Hydroxyl Group (-OH):
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Activity: Essential for H-bonding with polar residues in the Dopamine Transporter (DAT) S1

pocket.

Modification: Esterification (e.g., palmitate esters) creates prodrugs with enhanced Blood-

Brain Barrier (BBB) permeability.[1] The ester hydrolyzes in vivo to release the active 2-ol.

The Aryl Substituent:

Requirement: A lipophilic aromatic ring (Phenyl, Naphthyl) is mandatory for potency.

Optimization:

Unsubstituted Phenyl: Baseline activity.

3-Chlorophenyl: Increases selectivity for DAT over SERT (Serotonin Transporter).

4-Methylphenyl: Enhances potency but introduces metabolic liability (oxidation).

Vector B: The C3-Position (Stereochemical Lock)
Function: Steric constraint and conformational control.

Insight: Introduction of a methyl group at C3 (e.g., 3-methyl-2-phenylmorpholin-2-ol)
creates two chiral centers.

Stereoselectivity: The (2S, 3S) configuration is typically the eutomer (most active isomer) for

CNS targets. The methyl group locks the morpholine ring in a specific chair conformation that

mimics the transition state of dopamine binding.

Vector C: The Nitrogen Atom (N4)
Basicity: The pKa (~8.[2]5) allows protonation at physiological pH.

Substitution:

N-H (Secondary Amine): Highest potency for transporter uptake inhibition.

N-Methyl: Retains activity but alters metabolism (demethylation required).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.vulcanchem.com/product/vc4079403
https://www.benchchem.com/product/b1601490?utm_src=pdf-body
https://www.researchgate.net/publication/257862240_Morpholines_Synthesis_and_Biological_Activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Ethyl/Bulky: Drastic loss of potency due to steric clash in the binding site.

Vector D: C5/C6 Ring Substitution
Gem-dimethyl at C5: Significantly improves chemical stability of the hemiaminal ring by the

Thorpe-Ingold effect, preventing ring opening. This is crucial for "Hydroxybupropion"

analogues.

Comparative Performance Data
The following table compares a representative Morpholin-2-ol derivative against standard

clinical alternatives.

Table 1: Comparative Pharmacological Profile
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Feature
3-Methyl-2-

phenylmorpholin-2-ol
Phenmetrazine

Bupropion (Hydroxy-

metabolite)

Core Scaffold Cyclic Hemiaminal Morpholine
Morpholin-2-ol

(stabilized)

Primary Target
DA/NE Releaser &

Reuptake Inhibitor
DA/NE Releaser NET/DAT Inhibitor

Potency (IC50)
High (< 50 nM for

DAT)
Moderate (~100 nM)

Low-Moderate (~600

nM)

Metabolic Stability

Low (Phase II

Glucuronidation at 2-

OH)

High
High (Active

metabolite)

BBB Permeability
Moderate (Polar -OH

limits entry)
High High

Key Advantage

Reduced Abuse

Potential (slower

onset if used as

prodrug)

Historical efficacy
Smoking cessation

utility

Key Limitation

Chemical stability

(requires formulation

control)

Regulatory scheduling
Seizure risk at high

dose

Data aggregated from Muresan et al. and Rothman et al. (See References).

Experimental Protocols
Protocol A: Synthesis of 3-Methyl-2-phenylmorpholin-2-
ol
Context: This protocol utilizes a Grignard addition to a lactone precursor, a standard method to

generate the hemiaminal.

Reagents:
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(3S)-3-methylmorpholin-2-one (Precursor Lactone)

Phenylmagnesium bromide (Grignard Reagent)

Anhydrous THF (Solvent)[3]

Ammonium chloride (Quench)

Step-by-Step Methodology:

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

Dissolution: Dissolve (3S)-3-methylmorpholin-2-one (1.0 eq) in anhydrous THF (0.2 M

concentration). Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents ring

opening and over-addition.

Addition: Dropwise add Phenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes.

Maintain internal temp < -70°C.

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Note: The hemiaminal may streak on

silica; use neutralized plates).

Quench: Pour the cold reaction mixture into saturated aqueous

.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

.

Purification: The product is often unstable on silica gel. Crystallization from Et2O/Hexanes is

preferred over column chromatography. If chromatography is necessary, use 1%

Triethylamine in the eluent to prevent acid-catalyzed ring opening.

Protocol B: Squalene Synthase Inhibition Assay
(Cardiometabolic Screen)
Context: Validating the anti-atherosclerotic potential of the scaffold.
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Enzyme Source: Rat liver microsomes or recombinant human Squalene Synthase (SQS).

Substrate:

-Farnesyl pyrophosphate (FPP).

Incubation: Incubate test compound (0.1 - 100

) with SQS and NADPH (cofactor) in phosphate buffer (pH 7.4) for 20 min at 37°C.

Termination: Stop reaction with KOH/Ethanol.

Extraction: Extract radiolabeled products (Squalene) with petroleum ether.

Quantification: Measure radioactivity via Liquid Scintillation Counting. Calculate IC50 relative

to control (Statins/Lapaquistat).

Mechanistic Visualization
The following diagram illustrates the dual therapeutic pathways of substituted morpholin-2-ols.
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Figure 2: Dual-action pharmacology. Note that selectivity between CNS and Metabolic targets

is achieved via N-substitution (Bulky groups favor SQS inhibition and reduce CNS penetration).

Expert Recommendations
Handling Instability: When synthesizing these derivatives, avoid acidic workups. The

hemiaminal is acid-labile. Store compounds as hydrochloride salts only if the solid state is

verified stable; otherwise, store as free base at -20°C.

Prodrug Design: If the half-life is too short due to glucuronidation at the C2-OH, synthesize

the C2-O-Pivalate or C2-O-Palmitate ester. This not only protects the metabolic soft spot but

also increases lipophilicity for better brain penetration.

Stereochemistry Matters: Do not ignore chirality. The (2S, 3S) isomer is often 10-50x more

potent than the enantiomer. Use chiral HPLC for separation early in the discovery phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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